![molecular formula C14H15NO2 B7465861 N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide, also known as FEBIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of benzamide and contains a furan ring, which makes it a unique molecule with interesting properties.
Mécanisme D'action
The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide is not well understood. However, studies have shown that it interacts with DNA and inhibits cell proliferation, suggesting that it may act as a DNA intercalator.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been shown to exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent. However, its effects on normal cells are not well understood, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(furan-2-yl)ethyl]-2-methylbenzamide in lab experiments is its high yield of synthesis, making it a reliable and efficient compound to work with. However, one limitation is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are several future directions for the study of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide. One area of interest is the development of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide-based drugs for the treatment of cancer. Further studies are needed to determine the safety and efficacy of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide in vivo and to optimize its structure for drug development.
Another area of interest is the study of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide as a building block for the synthesis of new materials. Its unique structure and interesting properties make it a promising candidate for the development of new materials with applications in various fields.
In conclusion, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide is a unique chemical compound with potential applications in various scientific research areas. Its synthesis method is reliable and efficient, and its interesting properties make it an attractive target for drug design and materials science. Further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 2-furanethanol to produce N-[1-(furan-2-yl)ethyl]-2-methylbenzamide. The yield of this reaction is typically high, making it a reliable and efficient method for synthesizing N-[1-(furan-2-yl)ethyl]-2-methylbenzamide.
Applications De Recherche Scientifique
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has shown potential applications in various scientific research areas, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-[1-(furan-2-yl)ethyl]-2-methylbenzamide exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for further development as a cancer treatment.
In drug design, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as a scaffold for the development of new drugs. Its unique structure and interesting properties make it an attractive target for drug design and discovery.
In materials science, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as a building block for the synthesis of new materials. Its ability to form hydrogen bonds and its unique structure make it a promising candidate for the development of new materials with interesting properties.
Propriétés
IUPAC Name |
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-3-4-7-12(10)14(16)15-11(2)13-8-5-9-17-13/h3-9,11H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTKGBWGMIBLHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
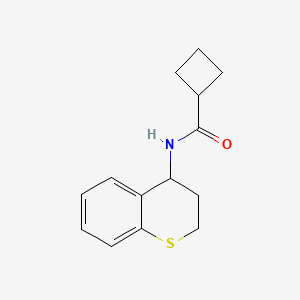
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465813.png)
![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
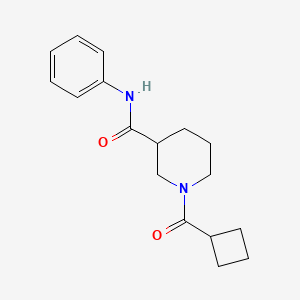
![N-[(2-methoxyphenyl)methyl]-2-[[5-methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7465854.png)
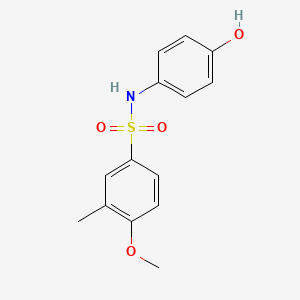
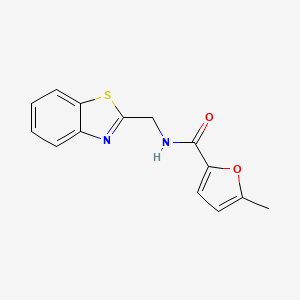
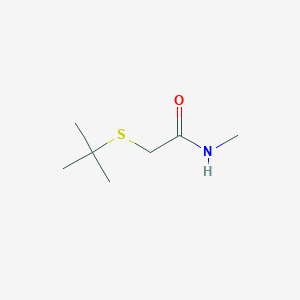
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)